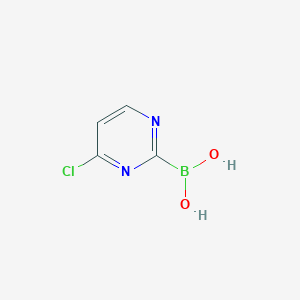

(4-Chloropyrimidin-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Chloropyrimidin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C4H4BClN2O2 and a molecular weight of 158.35 g/mol . This compound is characterized by the presence of a boronic acid group attached to a chloropyrimidine ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

The synthesis of (4-Chloropyrimidin-2-yl)boronic acid typically involves the reaction of 4-chloropyrimidine with a boron-containing reagent. One common method is the borylation of 4-chloropyrimidine using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(4-Chloropyrimidin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Hydroxydeboronation: In the presence of peroxide, this compound can undergo hydroxydeboronation to yield halohydroxypyridines.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reactants.

Scientific Research Applications

(4-Chloropyrimidin-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloropyrimidin-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In biological systems, boronic acids can interact with enzymes by forming reversible covalent bonds with active site residues, thereby inhibiting enzyme activity .

Comparison with Similar Compounds

(4-Chloropyrimidin-2-yl)boronic acid can be compared with other boronic acids such as 2-chloropyridine-4-boronic acid and 2-chloropyrimidine-5-boronic acid . While these compounds share similar structural features, this compound is unique in its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and selectivity in chemical reactions.

Similar compounds include:

These compounds are also used in organic synthesis and have applications in various fields, but their specific properties and reactivities may differ due to variations in their molecular structures.

Biological Activity

(4-Chloropyrimidin-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

This compound is characterized by its boronic acid functional group, which allows it to interact with various biological targets. The synthesis of this compound typically involves traditional boronic acid preparation methods, such as the reaction of 4-chloropyrimidine with boron reagents under controlled conditions.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been tested against various cancer cell lines, demonstrating selective cytotoxicity. For instance:

- Cell Line Testing : In studies involving prostate cancer cell lines (e.g., LAPC-4, PC-3), derivatives of boronic acids showed significant inhibition of cell viability. Notably, compounds substituted with chlorine at specific positions exhibited enhanced activity compared to their unsubstituted counterparts .

- Mechanism of Action : The compound appears to function as a proteasome inhibitor, which is crucial in regulating protein degradation pathways involved in cancer cell proliferation. This mechanism has been linked to the arrest of the cell cycle at the G2/M phase, leading to growth inhibition in cancer cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens:

- Bacterial and Fungal Inhibition : Studies have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The inhibition zones measured ranged from 7 to 13 mm depending on the concentration used .

Study 1: Cytotoxicity Against Prostate Cancer Cells

A study focused on the cytotoxic effects of this compound derivatives on prostate cancer cells revealed:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| B5 | LAPC-4 | 5.0 | 2.3 |

| B7 | PC-3 | 7.5 | 1.8 |

This data indicates that these derivatives not only reduced cancer cell viability significantly but also maintained a higher viability rate in healthy cells (>70% viability) .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were assessed against several microorganisms:

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Candida albicans | 12 |

The results indicated that the compound effectively inhibited microbial growth, suggesting potential for development as an antimicrobial agent .

Properties

Molecular Formula |

C4H4BClN2O2 |

|---|---|

Molecular Weight |

158.35 g/mol |

IUPAC Name |

(4-chloropyrimidin-2-yl)boronic acid |

InChI |

InChI=1S/C4H4BClN2O2/c6-3-1-2-7-4(8-3)5(9)10/h1-2,9-10H |

InChI Key |

NGVSWUOWFJUNOE-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NC=CC(=N1)Cl)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.